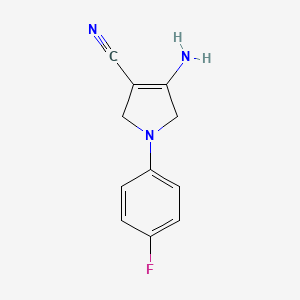

4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile

Description

Properties

Molecular Formula |

C11H10FN3 |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

4-amino-1-(4-fluorophenyl)-2,5-dihydropyrrole-3-carbonitrile |

InChI |

InChI=1S/C11H10FN3/c12-9-1-3-10(4-2-9)15-6-8(5-13)11(14)7-15/h1-4H,6-7,14H2 |

InChI Key |

RCAVOUQOAYRTGB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(CN1C2=CC=C(C=C2)F)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-fluoroaniline with malononitrile to form an intermediate, which is then cyclized under acidic or basic conditions to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly through the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context .

Comparison with Similar Compounds

Substituent Variations in Pyrrole Derivatives

The compound’s structural analogues differ primarily in substituents at the 1-position and modifications to the pyrrole core. Key comparisons include:

Electronic and Steric Effects

- Fluorophenyl vs. This difference may alter binding affinities in biological targets .

- Alkyl vs. Aromatic Substituents : Compounds with alkyl groups (e.g., methyl, ethyl) exhibit reduced steric hindrance and lower molecular weights, favoring pharmacokinetic properties like absorption. In contrast, aromatic substituents (e.g., fluorophenyl) enhance π-π stacking interactions, relevant in drug-receptor binding .

Methodological Considerations in Structural Analysis

Crystallographic tools such as SHELX and WinGX () are critical for resolving bond lengths, angles, and torsional conformations in these compounds. For example, anisotropic displacement parameters (refined via SHELXL) could highlight steric strain induced by the fluorophenyl group. Structure validation protocols () ensure accuracy in comparing geometric parameters across analogues.

Q & A

Q. What synthetic strategies are effective for preparing 4-amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: A plausible route involves cyclocondensation of α-cyano-p-fluorocinnamonitrile derivatives with amines, analogous to the synthesis of structurally related pyrrole-carbonitriles. For example, in fluorophenyl-containing systems, heating with ethanol and a catalytic base (e.g., piperidine) promotes cyclization . Key optimizations include:

- Temperature control : Reactions typically proceed at reflux (70–80°C) to avoid side products like dimerization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance yield compared to ethanol, as seen in similar pyrrole syntheses .

- Stoichiometry : A 1:1 molar ratio of nitrile to amine precursors minimizes unreacted intermediates.

Q. How can the purity and structural identity of the compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H and C NMR for characteristic signals:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%).

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. What crystallographic methods resolve discrepancies between predicted and observed molecular geometries?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For example, in related pyrrole-carbonitriles:

- Unit cell parameters : Monoclinic systems (e.g., ) are common, with cell dimensions Å, Å, Å, and β = 106.9–115.2° .

- Bond angles : The pyrrole ring’s C–N–C angles (110–125°) and C–C–C angles (106–131°) should align with density functional theory (DFT) predictions .

- Torsional analysis : Compare experimental dihedral angles (e.g., C2–C3–C4–O2 = −177.8°) to computational models to identify steric or electronic distortions .

Q. How can conflicting spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns) be interpreted?

Methodological Answer: Contradictions often arise from dynamic processes or polymorphism:

- Variable-temperature NMR : Probe rotational barriers of the 4-fluorophenyl group; coalescence temperatures >40°C suggest restricted rotation .

- X-ray powder diffraction (XRPD) : Compare experimental patterns to SCXRD data to rule out polymorphic forms .

- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to validate assignments .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of fluorophenyl-pyrrole derivatives?

Methodological Answer: Side reactions (e.g., oxidation or dimerization) are influenced by:

- Electrophilic aromatic substitution : The 4-fluorophenyl group’s electron-withdrawing nature directs nitration or halogenation at specific positions, requiring inert atmospheres to suppress oxidation .

- Kinetically controlled pathways : Excess reagents (e.g., dimethylamino groups) may lead to alternative cyclization products, as observed in structurally analogous systems .

- LC-MS monitoring : Track intermediates in real-time to identify branching points in the reaction pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.